1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
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Overview
Description
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole and pyridine ring fused together, along with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pyrrole and pyridine rings can participate in various interactions with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)pyrrole: A simpler compound with similar structural features but lacking the fused pyridine ring.
1-(Phenylsulfonyl)-1H-pyrrole-3-yl]ethanone: Another related compound with a different arrangement of functional groups.
Uniqueness
1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-11(18)14-10-17(15-9-16-8-7-13(14)15)21(19,20)12-5-3-2-4-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGLFEKECVWFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=C1C=CN=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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